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molecular formula C14H10BrN B8396340 2-[2-(3-Bromophenyl)ethynyl]-6-methyl-pyridine

2-[2-(3-Bromophenyl)ethynyl]-6-methyl-pyridine

Cat. No. B8396340
M. Wt: 272.14 g/mol
InChI Key: HHOFXGSYOXBLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06656957B1

Procedure details

1.2 g (2.8 mMol) of 2-[1,2-dibromo-2-(3-bromophenyl)-ethyl]-6-methyl-pyridine are dissolved in 10 ml of ethanol. 0.9 g (16.1 mMol) of potassium hydroxide (powder) are added, and the resulting suspension is heated under reflux for 4 hours. The suspension is then cooled to room temperature, poured into 100 ml of brine and extracted thrice with 30 ml each of t-butyl methyl ether. The combined organic phases are washed with 30 ml of brine, dried over Sodium sulfate, filtrated and evaporated in vacua. 0.720 g of the title compound are obtained as a colorless oil crystallizing on standing; melting point 60-61°.
Name
2-[1,2-dibromo-2-(3-bromophenyl)-ethyl]-6-methyl-pyridine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[N:13]=1)[CH:3](Br)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1.[OH-].[K+]>C(O)C.[Cl-].[Na+].O>[Br:10][C:6]1[CH:5]=[C:4]([C:3]#[C:2][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[N:13]=2)[CH:9]=[CH:8][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
2-[1,2-dibromo-2-(3-bromophenyl)-ethyl]-6-methyl-pyridine
Quantity
1.2 g
Type
reactant
Smiles
BrC(C(C1=CC(=CC=C1)Br)Br)C1=NC(=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with 30 ml each of t-butyl methyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with 30 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated in vacua

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C#CC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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